Home > Products > Screening Compounds P95117 > N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide
N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide -

N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide

Catalog Number: EVT-5817687
CAS Number:
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (1) []

  • Compound Description: This compound is a potent inhibitor of dihydrofolate reductase (DHFR) and displays significant antitumor activity. It served as a starting point for developing new cyclopenta[d]pyrimidine-based antifolates. []
  • Relevance: This compound shares the core 6,7-dihydro-5H-cyclopenta[d]pyrimidine moiety with N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide. The variations lie in the substituents at positions 2 and 4 of the cyclopenta[d]pyrimidine ring and the linker connecting this core to the benzamide moiety. []

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)-2-methylpropyl]benzoyl]-L-glutamic Acid (2a) []

  • Compound Description: This compound, also known as the 10-methyl derivative of compound 1, exhibits even greater potency as a DHFR and cell growth inhibitor than the parent compound. []
  • Relevance: This compound introduces a methyl substitution in the linker connecting the cyclopenta[d]pyrimidine core and the benzoyl group, highlighting the impact of even minor structural changes on biological activity. It retains the core structure of N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide with modifications in the linker and substituents. []

(R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine []

  • Compound Description: This compound serves as a key intermediate in the synthesis of Ipatasertib, a drug used for treating certain types of breast cancer. []
  • Relevance: This compound highlights the versatility of the cyclopenta[d]pyrimidine scaffold in medicinal chemistry. While it shares the core structure with N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide, it demonstrates a different substitution pattern and a piperazine ring instead of the benzamide moiety, indicating potential exploration avenues for novel analogs. []

4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-7-(2,4-dichlorophenyl)-2-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (4fi) []

  • Compound Description: This compound represents a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. It exhibits low plasma clearance, good oral bioavailability, and high brain penetration. []
  • Relevance: Although this compound belongs to the dihydropyrrolo[2,3-d]pyrimidine class, it highlights the significance of incorporating heterocyclic moieties like pyrazole for potent CRF1 receptor antagonist activity, which could be explored in the context of N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide. []

Properties

Product Name

N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide

IUPAC Name

N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-5-yl)benzamide

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C20H21N5O/c1-13-16-3-2-4-18(16)24-19(23-13)10-11-21-20(26)15-7-5-14(6-8-15)17-9-12-22-25-17/h5-9,12H,2-4,10-11H2,1H3,(H,21,26)(H,22,25)

InChI Key

KVSAKURWRJPSCJ-UHFFFAOYSA-N

SMILES

CC1=C2CCCC2=NC(=N1)CCNC(=O)C3=CC=C(C=C3)C4=CC=NN4

Canonical SMILES

CC1=C2CCCC2=NC(=N1)CCNC(=O)C3=CC=C(C=C3)C4=CC=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.